molecular formula C21H24BrN3O2 B11538554 (3E)-N-(4-bromophenyl)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(4-bromophenyl)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11538554
M. Wt: 430.3 g/mol
InChI Key: WVMCSABFBQNINK-ZVHZXABRSA-N
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Description

(3E)-N-(4-BROMOPHENYL)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and tert-butylphenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include brominating agents, formamides, and catalysts to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to undergo specific reactions makes it a valuable tool for probing biological pathways.

Medicine: In medicine, (3E)-N-(4-BROMOPHENYL)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is investigated for its potential therapeutic properties. Researchers explore its effects on cellular processes and its potential as a drug candidate.

Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

  • (3E)-N-(4-CHLOROPHENYL)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
  • (3E)-N-(4-FLUOROPHENYL)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
  • (3E)-N-(4-METHOXYPHENYL)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE

Uniqueness: The presence of the bromophenyl group in (3E)-N-(4-BROMOPHENYL)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE distinguishes it from its analogs. This group imparts unique reactivity and properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C21H24BrN3O2

Molecular Weight

430.3 g/mol

IUPAC Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-4-tert-butylbenzamide

InChI

InChI=1S/C21H24BrN3O2/c1-14(13-19(26)23-18-11-9-17(22)10-12-18)24-25-20(27)15-5-7-16(8-6-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,23,26)(H,25,27)/b24-14+

InChI Key

WVMCSABFBQNINK-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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